molecular formula C15H12ClFN2O3S B2825921 N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 957332-39-7

N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2825921
CAS No.: 957332-39-7
M. Wt: 354.78
InChI Key: YRSZJJGSZRZUGB-UHFFFAOYSA-N
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Description

N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl group, a methyl group, an oxazole ring, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the chloro-fluorophenyl group and the thiolane ring. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the chloro or fluoro groups.

Scientific Research Applications

N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide include:

  • 2-(2-chloro-6-fluorophenyl)-N-(2-oxothiolan-3-yl)acetamide
  • 2,4-dichloro-N-(2-oxothiolan-3-yl)benzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. The presence of both chloro and fluoro groups, along with the oxazole and thiolane rings, provides a unique chemical environment that can be exploited for various scientific and industrial purposes.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxothiolan-3-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3S/c1-7-11(14(20)18-10-5-6-23-15(10)21)13(19-22-7)12-8(16)3-2-4-9(12)17/h2-4,10H,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSZJJGSZRZUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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